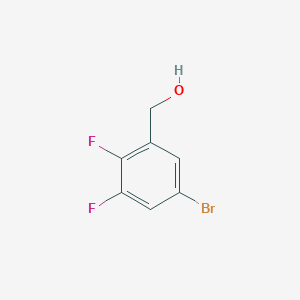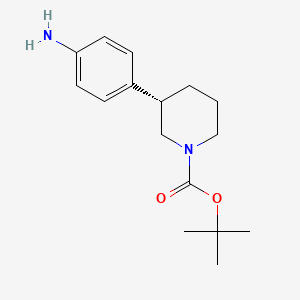
(3-(苄基(甲基)氨基甲酰基)苯基)硼酸
描述
(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C15H16BNO3 and its molecular weight is 269.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铃木-宫浦交叉偶联
(3-(苄基(甲基)氨基甲酰基)苯基)硼酸: 是一种在铃木-宫浦交叉偶联反应中非常有价值的试剂 。该反应是形成碳-碳键的有机化学基础。硼酸充当亲核试剂,在钯催化剂的存在下与芳基或烯基卤化物偶联。该方法被广泛用于合成复杂的有机分子、药物和聚合物。
碳水化合物传感
硼酸部分可以与二醇和多元醇形成可逆的共价复合物,使其成为碳水化合物传感的优秀受体 。这种特性被用于开发能够检测生物体液中葡萄糖水平的传感器,这对糖尿病管理至关重要。
抗菌剂
研究表明硼酸可以作为抗菌剂 。它们可以通过干扰细菌的代谢过程来抑制细菌的生长。这使得它们成为开发新型抗生素的潜在候选者,特别是在对抗耐药菌株方面。
酶抑制
已知硼酸会抑制丝氨酸蛋白酶,这些酶在各种生理过程中发挥作用酶抑制,可以通过硼酸来研究生化途径并开发针对癌症和炎症性疾病等疾病的治疗剂 .
中子俘获疗法治疗癌症
硼化合物用于中子俘获疗法 (BNCT),一种靶向癌症治疗。当硼-10 被中子照射时,它会捕获中子并发生裂变,释放出杀死癌细胞的α粒子。 硼酸由于其能够与细胞表面结合,可以用来将硼-10 传递到肿瘤细胞 .
跨膜转运
硼酸的独特特性使其能够促进生物分子的跨膜转运 。该应用在药物递送系统中很重要,其中硼酸可以帮助将治疗剂穿过细胞膜。
生物偶联和标记
硼酸可以用来对蛋白质和其他生物分子进行生物偶联和标记 。这在生物化学领域中特别有用,用于跟踪和研究蛋白质在细胞内的行为。
可控药物递送聚合物的开发
硼酸与二醇的可逆结合可以用于可控药物递送聚合物的开发 。这些聚合物可以响应葡萄糖浓度等刺激,使其成为响应血糖波动而进行胰岛素递送的理想选择。
属性
IUPAC Name |
[3-[benzyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(10-13)16(19)20/h2-10,19-20H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEATPHXIPBXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657057 | |
| Record name | {3-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874460-01-2 | |
| Record name | {3-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




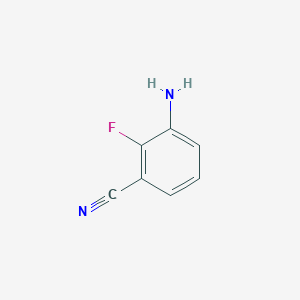
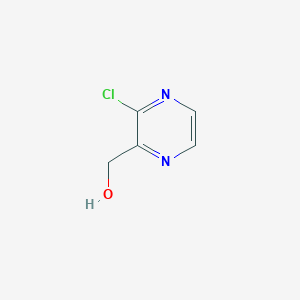
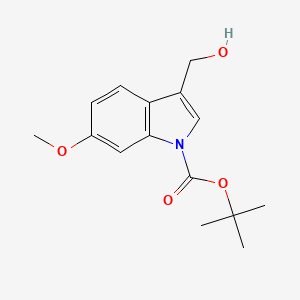
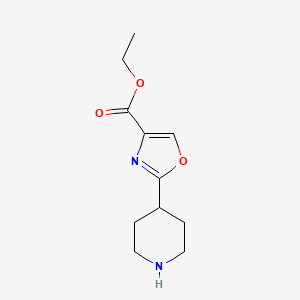
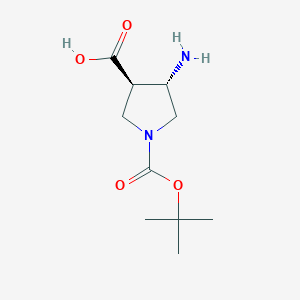
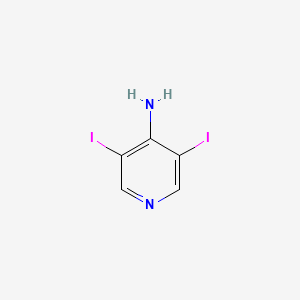
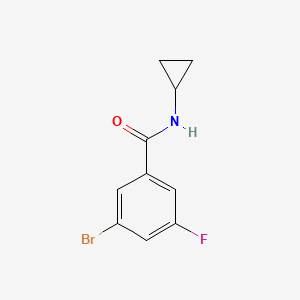

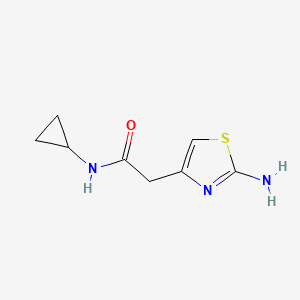
![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)
